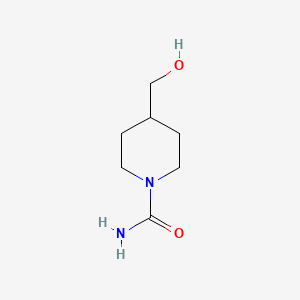

4-(hydroxymethyl)piperidine-1-carboxamide

Descripción general

Descripción

4-(hydroxymethyl)piperidine-1-carboxamide is a cyclic secondary amine . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The molecular structure of 4-(hydroxymethyl)piperidine-1-carboxamide is represented by the empirical formula C6H13NO . The molecular weight is 115.17 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The boiling point of 4-(hydroxymethyl)piperidine-1-carboxamide is 118-120 °C/10 mmHg and the melting point is 55-59 °C .Aplicaciones Científicas De Investigación

Drug Synthesis and Development

4-(hydroxymethyl)piperidine-1-carboxamide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the development of drugs due to the piperidine ring, a common motif in medicinal chemistry . This compound can be used to create novel therapeutic agents, including:

- Anticancer Drugs : Piperidine derivatives have been explored for their potential to inhibit cancer cell growth and induce apoptosis .

- Antibiotics : The modification of this compound can lead to new antibiotics with improved efficacy against resistant bacteria .

- Neuroprotective Agents : Research into neurodegenerative diseases may benefit from derivatives of this compound, which could lead to treatments for conditions like Alzheimer’s disease .

Organic Synthesis

In organic chemistry, 4-(hydroxymethyl)piperidine-1-carboxamide serves as a versatile building block. It can undergo various chemical reactions, such as:

- Cyclization : To form complex cyclic structures that are often found in natural products and pharmaceuticals .

- Amination : For the introduction of amine groups, which are crucial functional groups in many biologically active molecules .

Agricultural Chemistry

Piperidine derivatives, including 4-(hydroxymethyl)piperidine-1-carboxamide, can be utilized in the development of agrochemicals. These compounds can be transformed into:

Material Science

In the field of material science, this compound’s derivatives can contribute to the creation of new materials with unique properties, such as:

- Polymer Synthesis : As a monomer or cross-linking agent to create polymers with specific mechanical and chemical properties .

- Organic Electronics : In the synthesis of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) .

Environmental Applications

The environmental sector can benefit from the applications of 4-(hydroxymethyl)piperidine-1-carboxamide in:

- Air Purification : In the synthesis of compounds that can absorb or neutralize harmful airborne chemicals .

Biomedical Research

This compound is also instrumental in biomedical research, where it can be used for:

Mecanismo De Acción

Target of Action

Piperidine derivatives have been reported to have a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives have been reported to have various pharmacological applications .

Biochemical Pathways

Piperidine derivatives have been reported to have various pharmacological applications .

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

4-(hydroxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(11)9-3-1-6(5-10)2-4-9/h6,10H,1-5H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIUFVGSVRXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)piperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)

![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)

![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)

![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)